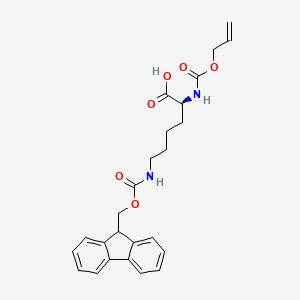

Alloc-Lys(Fmoc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alloc-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

准备方法

Synthetic Routes and Reaction Conditions

Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the lysine amino group using the Alloc group. This is followed by the protection of the lysine side chain amino group with the Fmoc group. The reactions are carried out under controlled conditions to ensure the selective protection of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the addition of protective groups and the coupling of amino acids, in a highly efficient and reproducible manner.

化学反应分析

Types of Reactions

Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Alloc and Fmoc protective groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection Reactions: The Alloc group is typically removed using palladium catalysts, while the Fmoc group is removed using piperidine.

Coupling Reactions: These reactions often involve the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

科学研究应用

Peptide Synthesis

Alloc-Lys(Fmoc)-OH is primarily utilized in SPPS, where it serves as a protected lysine unit. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids, facilitating the formation of complex peptides with specific functionalities. This method is crucial for synthesizing cyclic peptides and those with modified side chains .

Key Features :

- Enables the synthesis of branched and cyclic peptides.

- Supports the incorporation of various amino acids in a desired sequence.

- Facilitates the study of post-translational modifications via derivatives like Fmoc-Lys(Ac)-OH and Fmoc-Lys(Boc)-OH.

Nanotechnology

The self-assembly properties of this compound may lead to the formation of unique nanostructures. These structures have potential applications in biotechnology and materials science, particularly in drug delivery systems and biomaterials.

Potential Applications :

- Development of drug delivery vehicles that respond to specific stimuli.

- Creation of biomaterials with enhanced mechanical properties for tissue engineering.

Drug Development

Incorporating this compound into peptides can influence various biochemical pathways related to protein synthesis and modification. This property makes it a valuable tool in drug development, particularly for designing peptides that can modulate biological activities or serve as therapeutic agents .

Case Study 1: Synthesis of Cyclic Peptides

A study demonstrated the successful use of this compound in synthesizing cyclic peptides such as melanotan II and constrained BAD BH3 peptide analogues. The orthogonal protection allowed for efficient coupling strategies while minimizing side reactions .

Case Study 2: Self-Assembly Properties

Research into the self-assembly characteristics of this compound indicated its potential to form nanostructures suitable for drug delivery applications. These findings suggest that such structures could enhance the stability and bioavailability of therapeutic peptides.

作用机制

The mechanism of action of Alloc-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine amino groups. The Alloc and Fmoc groups prevent unwanted reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The removal of these protective groups is achieved through specific chemical reactions, enabling the synthesis of peptides with precise sequences.

相似化合物的比较

Alloc-Lys(Fmoc)-OH is similar to other protected lysine derivatives, such as Boc-Lys(Fmoc)-OH and Cbz-Lys(Fmoc)-OH. it is unique in its use of the Alloc group, which provides certain advantages in terms of selectivity and ease of removal. The Alloc group can be removed under mild conditions using palladium catalysts, making it a valuable tool in peptide synthesis.

List of Similar Compounds

- Boc-Lys(Fmoc)-OH

- Cbz-Lys(Fmoc)-OH

- Fmoc-Lys(Boc)-OH

These compounds are also used in peptide synthesis and offer different protective group strategies for the selective formation of peptide bonds.

生物活性

Alloc-Lys(Fmoc)-OH, also known as Fmoc-L-lysine N-allyloxycarbonyl, is a significant compound in peptide synthesis and biological research. Its unique structure, which incorporates both Fmoc and Alloc protecting groups, allows for versatile applications in the development of peptide-based therapeutics and biomaterials. This article delves into the biological activity of this compound, exploring its synthesis, functional properties, and potential applications through a review of relevant studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₉H₂₃N₂O₄. The compound features:

- Fmoc Group : A widely used protecting group for amino acids that facilitates selective deprotection during peptide synthesis.

- Alloc Group : An allyloxycarbonyl group that can be removed under mild conditions using palladium-catalyzed reactions, allowing for further functionalization of the amino acid.

These properties make this compound an essential building block in peptide chemistry, particularly in synthesizing complex peptides with specific functionalities.

1. Peptide Synthesis and Applications

This compound is primarily utilized in the synthesis of peptides where specific side-chain modifications are required. The Alloc group allows for selective deprotection, enabling the introduction of various functional groups that can enhance biological activity or target specificity. For instance, this compound has been employed in the synthesis of cyclic peptides that exhibit improved binding affinities for various receptors .

2. Case Studies and Research Findings

Several studies have highlighted the biological relevance of peptides synthesized using this compound:

- Melanocortin Receptor Binding : Research has demonstrated that peptides containing this compound show significant binding affinity towards human melanocortin receptors (hMC1R, hMC3R, hMC4R, hMC5R). One study reported a peptide with an IC50 value of 1.8 nM for hMC4R, indicating strong receptor interaction .

- Cationic Peptides Against Cancer : Another study focused on lipid-modified cationic peptides derived from this compound, which exhibited anti-mitochondrial activity against multi-drug resistant breast cancer cells. These findings suggest potential therapeutic applications in oncology .

- Hydrogel Formation : this compound has also been incorporated into hydrogels for tissue engineering applications. The resulting hydrogels demonstrated biocompatibility and supported cell growth and differentiation, highlighting their potential use in regenerative medicine .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。